8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene
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Overview
Description
Preparation Methods
The synthesis of 8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Chlorination and methylation are carried out using specific reagents to introduce the chlorine and methyl groups at the desired positions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8-CL-4-Methyl-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene can be compared with similar compounds such as:
8-CL-4-(4-CL-PH)-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: This compound has an additional chlorine atom on the phenyl ring, which may alter its chemical and biological properties.
8-CL-2-phenyl-4-propyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: The presence of a propyl group instead of a methyl group can influence its reactivity and applications.
4-(2-BR-PH)-8-CL-2-phenyl-1,9B-dihydro-5-oxa-3,3A-diaza-cyclopenta(A)naphthalene: The bromine substitution on the phenyl ring introduces different electronic effects, impacting its behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Properties
Molecular Formula |
C17H15ClN2O |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
9-chloro-5-methyl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C17H15ClN2O/c1-11-20-16(14-9-13(18)7-8-17(14)21-11)10-15(19-20)12-5-3-2-4-6-12/h2-9,11,16H,10H2,1H3 |
InChI Key |
SQERRIUCRZFIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
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